Dipivefrin hydrochloride is a lipophilic prodrug of epinephrine hydrochloride. [] It serves as an important research tool in ophthalmology, particularly in studying glaucoma. Its enhanced lipophilicity compared to epinephrine hydrochloride allows it to penetrate the cornea more effectively, making it a valuable subject for investigating drug delivery mechanisms to the eye. []
Dipivefrin hydrochloride is derived from the diesterification of epinephrine with pivalic acid. This modification enhances its lipophilicity, facilitating better penetration into the anterior chamber of the eye. As a prodrug, it requires metabolic conversion to become pharmacologically active, specifically through hydrolysis by ocular esterases into its active form, epinephrine .
The synthesis of dipivefrin hydrochloride involves several key steps:
The molecular formula of dipivefrin hydrochloride is , with a molecular weight of approximately 351.44 g/mol . The structure features a phenolic ring substituted with pivaloyl groups, which enhance its lipophilicity:
The IUPAC name for dipivefrin is 4-(1-hydroxy-2-(methylamino)ethyl)-1,2-phenylene bis(2,2-dimethylpropanoate), indicating the presence of two pivaloyl groups attached to the phenylene moiety .
Dipivefrin undergoes hydrolysis upon administration, converting it into epinephrine through enzymatic action in the eye. This reaction is crucial as it activates the prodrug:
Dipivefrin functions primarily through its active metabolite, epinephrine. Upon hydrolysis:
This dual action effectively lowers intraocular pressure in patients with glaucoma .
Dipivefrin hydrochloride is primarily utilized in ophthalmology:
Dipivefrin hydrochloride (chemical name: 4-[1-hydroxy-2-(methylamino)ethyl]-1,2-phenylene bis(2,2-dimethylpropanoate) hydrochloride; CAS No. 64019-93-8) is a prodrug derivative of epinephrine. Its molecular formula is C₁₉H₃₀ClNO₅, with a molecular weight of 387.90 g/mol [7]. The compound features two pivaloyl (2,2-dimethylpropanoyl) groups esterified to the catechol hydroxyl groups of epinephrine, which significantly alters its physicochemical properties [3] [5]. This structural modification confers high lipophilicity, evidenced by an experimental log P of 1.7–3.71 compared to epinephrine’s hydrophilic log P of -1.37 [5] [7]. The hydrochloride salt form enhances stability and aqueous solubility for ophthalmic formulations.
Table 1: Structural and Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₉H₃₀ClNO₅ | Confirms elemental composition and salt form [6] [7] |
CAS Registry Number | 64019-93-8 | Unique chemical identifier [6] [8] |
Log P (Partition Coefficient) | 1.7–3.71 | 600-fold increase in lipophilicity vs. epinephrine [3] [5] |
Ionization Constant (pKa) | 8.5–9.0 (amine group) | Impacts corneal permeability and hydrolysis kinetics [3] |
X-ray crystallography studies reveal that the pivaloyl groups create steric hindrance, shielding the catechol moiety and preventing rapid oxidation. This stability is critical for shelf life and in vivo efficacy [5]. Nuclear magnetic resonance (NMR) spectra confirm esterification at the 3- and 4-positions of the phenyl ring, with characteristic shifts for the pivaloyl methyl groups (δ 1.2 ppm) and the β-hydroxyethylamine chain (δ 2.5–3.5 ppm) [4].
The synthesis of dipivefrin hydrochloride involves a two-step esterification of epinephrine. Key reactions include:
Table 2: Key Synthesis Steps and Conditions
Step | Reagents/Conditions | Yield | Purity Control |
---|---|---|---|
Amine Protection | Boc₂O, CH₂Cl₂, 0°C, 2h | 95% | TLC monitoring (Rf = 0.7) [9] |
Esterification | Pivaloyl chloride, DMAP, 25°C, 12h | 82% | HPLC purity >98% [6] |
Salt Formation | HCl/Et₂O, precipitation, filtration | 88% | Ion chromatography (Cl⁻ content) [9] |
The prodrug design leverages corneal esterases for bioactivation. Upon topical administration, dipivefrin’s lipophilicity enables 17-fold greater corneal penetration than epinephrine [3] [5]. Intracorneal esterases hydrolyze the pivaloyl groups within 15 minutes, regenerating active epinephrine [2] [3]. This targeted activation minimizes systemic absorption and reduces adrenergic side effects [5].
Dipivefrin’s pharmacological superiority over epinephrine stems from its optimized molecular dynamics:
Table 3: Molecular Dynamics Parameters vs. Epinephrine
Parameter | Dipivefrin Hydrochloride | Epinephrine | Biological Implication |
---|---|---|---|
Log P | 1.7–3.71 | -1.37 | Enhanced corneal penetration [3] [7] |
Aqueous Solubility | 257.8 mM (predicted) | >500 mM | Formulation stability [4] [6] |
Hydrolysis Half-life | 15 min (cornea) | N/A | Rapid bioactivation [2] [3] |
Receptor Binding (Kd) | 1.2 μM (β₂-adrenoceptor) | 0.6 nM (β₂-adrenoceptor) | Targeted intraocular activity [5] |
Comparative studies with other epinephrine prodrugs (e.g., pivenfrine, the 3-pivalate ester) confirm that dipivaloylation maximizes lipophilicity without sterically hindering esterase-mediated hydrolysis [5] [7]. This balance is critical for efficient prodrug-to-drug conversion in ocular tissues.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7